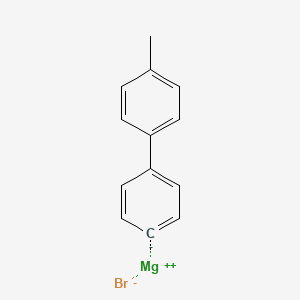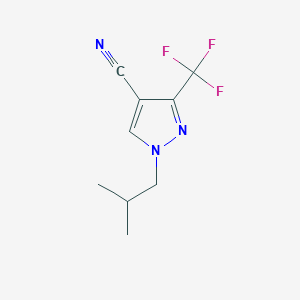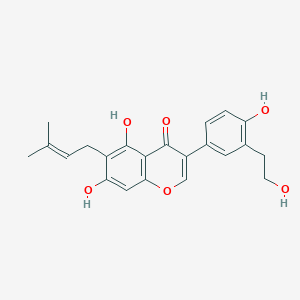
Derrisisoflavone K
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The isolation of derrisisoflavone K involves the extraction of Derris robusta using ethanol . The ethanol extract is then subjected to various chromatographic techniques to isolate and purify the compound . The structure of this compound is elucidated using extensive spectroscopic studies, including NMR and mass spectrometry .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale extraction and purification from natural sources .
Análisis De Reacciones Químicas
Types of Reactions
Derrisisoflavone K, like other isoflavonoids, can undergo various chemical reactions, including:
Oxidation: Isoflavonoids can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert isoflavonoids to their corresponding dihydro derivatives.
Substitution: Isoflavonoids can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in the reactions of isoflavonoids include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Reaction conditions vary depending on the desired transformation but typically involve standard laboratory techniques .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of derrisisoflavone K involves its interaction with various molecular targets and pathways. Isoflavonoids are known to interact with enzymes and receptors involved in oxidative stress and cell proliferation . The specific molecular targets and pathways for this compound are still under investigation, but its antioxidant and cytotoxic activities suggest it may modulate oxidative stress and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Derrisisoflavone K is part of a group of prenylated isoflavonoids, including derrisisoflavones H, I, and J . These compounds share similar structures but differ in the position and nature of their prenyl groups . The unique hydroxyethylated structure of this compound distinguishes it from other isoflavonoids . Similar compounds include:
- Derrisisoflavone H
- Derrisisoflavone I
- Derrisisoflavone J
- 6-Hydroxyisosativan
These compounds, like this compound, exhibit various biological activities and are valuable for studying the chemistry and biology of prenylated isoflavonoids .
Propiedades
Fórmula molecular |
C22H22O6 |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
5,7-dihydroxy-3-[4-hydroxy-3-(2-hydroxyethyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C22H22O6/c1-12(2)3-5-15-18(25)10-19-20(21(15)26)22(27)16(11-28-19)13-4-6-17(24)14(9-13)7-8-23/h3-4,6,9-11,23-26H,5,7-8H2,1-2H3 |
Clave InChI |
XCNINBCTOOSGSD-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC(=C(C=C3)O)CCO)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


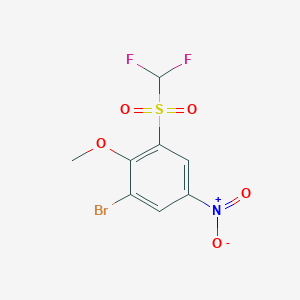

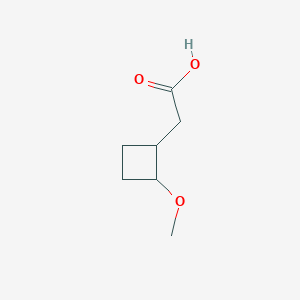
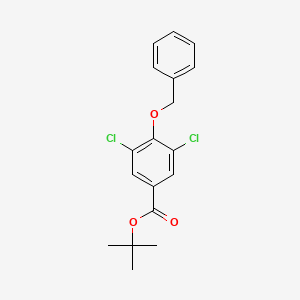
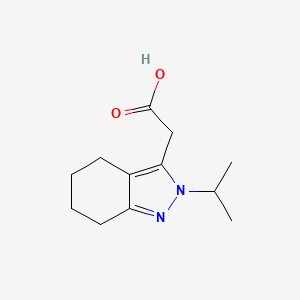
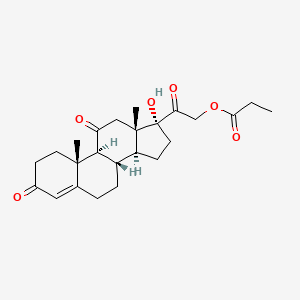

![[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13428029.png)
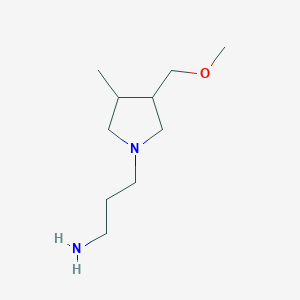
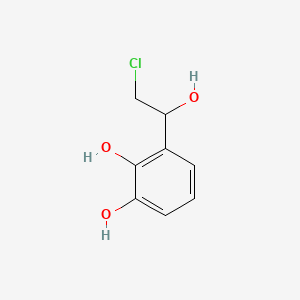
![(Z)-N'-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13428045.png)
